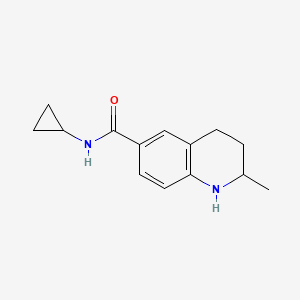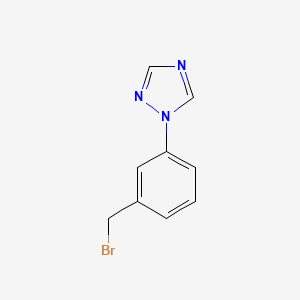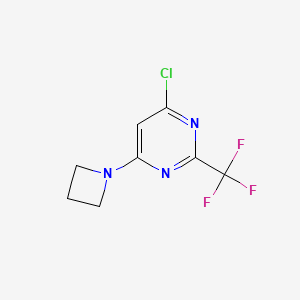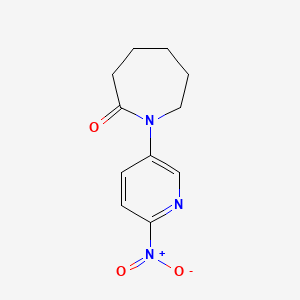
1-(6-Nitropyridin-3-yl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Nitropyridin-3-yl)azepan-2-one is a heterocyclic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to an azepanone moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 1-(6-Nitropyridin-3-yl)azepan-2-one typically involves the reaction of 6-nitropyridin-3-amine with azepan-2-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(6-Nitropyridin-3-yl)azepan-2-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(6-Nitropyridin-3-yl)azepan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(6-Nitropyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-Nitropyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar nitropyridine ring but a different heterocyclic moiety, leading to different chemical and biological properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are designed for specific anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of the nitropyridine ring and azepanone moiety, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-(6-nitropyridin-3-yl)azepan-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-4-2-1-3-7-13(11)9-5-6-10(12-8-9)14(16)17/h5-6,8H,1-4,7H2 |
Clave InChI |
QTBPZJNCYRDVHL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


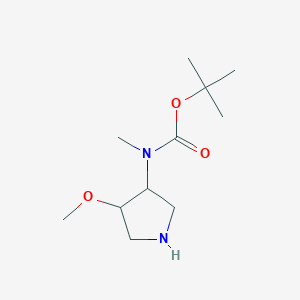

![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)

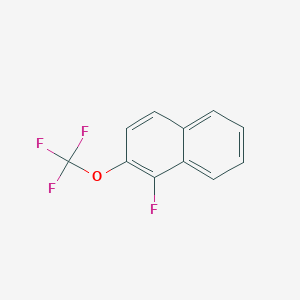
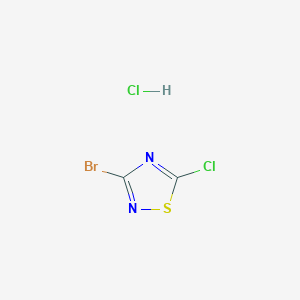
![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
